molecular formula C13H18N2O B065368 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde CAS No. 166438-86-4

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde

Cat. No.: B065368
CAS No.: 166438-86-4
M. Wt: 218.29 g/mol
InChI Key: MRMHNZCHZCRCAV-UHFFFAOYSA-N
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Biological Activity

4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, also known as 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by research findings.

This compound features an aldehyde functional group attached to a benzene ring and a diazepane moiety, which contributes to its unique reactivity and biological potential. The presence of the diazepane structure suggests possible interactions with biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC13_{13}H16_{16}N2_{2}O
Molecular Weight220.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity and disrupt various biochemical pathways, leading to observed pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzaldehyde have shown moderate antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have suggested that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. Specific studies have shown promising results against breast cancer cell lines (e.g., MCF-7) and other malignancies.

Neuroprotective Effects

Given the diazepane structure, there is potential for neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Properties

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMHNZCHZCRCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617153
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166438-86-4
Record name 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Methylhomopiperazin-1-yl)benzonitrile (15 g) was dissolved in formic acid (225 ml) and Raney nickel (15.5 g) was added. The mixture was refluxed under heating for 2.5 hr. After the reaction, the catalyst was filtered off and the mixture was concentrated under reduced pressure. The residue was neutralized with saturated aqueous potassium carbonate solution and extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate. The solvent was concentrated under reduced pressure to give the objective 4-(4-methylhomopiperazin-1-yl)benzaldehyde as an oil (16.1 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
catalyst
Reaction Step Two

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